7-Bromo-4-hydroxy-3-nitrocoumarin
Description
Properties
Molecular Formula |
C9H4BrNO5 |
|---|---|
Molecular Weight |
286.04 g/mol |
IUPAC Name |
7-bromo-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-2-5-6(3-4)16-9(13)7(8(5)12)11(14)15/h1-3,12H |
InChI Key |
ZLDUKGHXYIMWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 7-Bromo-4-hydroxy-3-nitrocoumarin exhibits significant cytotoxic effects against cancer cell lines. A study demonstrated that this compound showed stronger inhibition of A549 lung cancer cells compared to HeLa cervical cancer cells, suggesting its potential as an anticancer agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Anti-inflammatory Properties:
Coumarins, including this compound, have been investigated for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are pivotal in inflammatory pathways. This property makes them candidates for treating chronic inflammatory diseases .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects:
this compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported its effectiveness against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The compound exhibited notable inhibition zones, indicating its potential as a therapeutic agent for bacterial infections .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Klebsiella pneumoniae | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 15 |
Fluorescent Probes
Fluorescent Properties:
The structural characteristics of this compound make it suitable for use as a fluorescent probe. Its ability to absorb and emit light at specific wavelengths allows it to be utilized in various imaging techniques. This property is particularly valuable in biological research for tracking cellular processes and in diagnostic applications .
Case Studies
Case Study 1: Anticancer Research
In a controlled study, researchers treated A549 and HeLa cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity . Molecular docking studies further supported these findings by showing favorable interactions between the compound and key proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the well diffusion method, revealing significant antibacterial properties that could lead to the development of new antibiotics .
Comparison with Similar Compounds
Data Tables
Table 2: Comparison with Non-Coumarin Analogues
Research Findings and Implications
- Synthetic Challenges : Positional isomerism in nitration necessitates advanced purification techniques (e.g., column chromatography for 6-/8-nitro separation) .
- Biological Activity : Nitro group position influences electron-withdrawing effects, altering binding affinity to enzymes like cytochrome P450 .
- Physicochemical Properties : Bromine and nitro groups enhance electrophilicity, making these compounds reactive intermediates in Suzuki-Miyaura couplings .
Q & A
Q. Q1. What are the recommended synthetic routes for 7-Bromo-4-hydroxy-3-nitrocoumarin, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the coumarin core. A plausible route includes:
Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide with a catalyst) .
Nitration : Nitrate the 3-position using mixed acid (HNO₃/H₂SO₄), ensuring temperature control to avoid over-nitration .
Hydroxylation : Protect the 4-hydroxy group during synthesis (e.g., using acetyl protection) to prevent side reactions, followed by deprotection .
Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity assessment, and FT-IR to verify functional groups. For crystallographic validation, refine structures using SHELX software .
Q. Q2. How can researchers optimize purification of this compound to minimize nitro-group decomposition?
Methodological Answer:
- Solvent Selection : Use cold, non-polar solvents (e.g., dichloromethane/hexane mixtures) for recrystallization to reduce thermal degradation.
- Chromatography : Employ flash column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to separate nitro-containing byproducts .
- Stability Testing : Monitor decomposition via TLC under UV light and adjust purification protocols to limit exposure to light and heat.
Advanced Research Questions
Q. Q3. How do the electronic effects of the bromo, nitro, and hydroxy substituents influence the reactivity of this compound in photochemical studies?
Methodological Answer:
- Computational Analysis : Perform DFT calculations to map electron density distribution. The nitro group (electron-withdrawing) reduces electron density at the coumarin core, while the hydroxy group (electron-donating via resonance) creates regions of high reactivity .
- Experimental Validation : Conduct UV-Vis spectroscopy to assess π→π* transitions and fluorescence quenching effects. Compare with analogs (e.g., 6-Bromo-4-hydroxycoumarin) to isolate substituent impacts .
Q. Q4. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation :
- X-Ray Crystallography : Refine crystal structures using SHELX to confirm spatial arrangement of substituents .
- Dynamic NMR : Analyze temperature-dependent NMR spectra to detect conformational flexibility (e.g., keto-enol tautomerism) that may explain splitting discrepancies.
- Mass Spectrometry : Use high-resolution MS to rule out isotopic interference or impurity contributions.
Q. Q5. What strategies are effective for studying the compound’s stability under catalytic conditions (e.g., Suzuki coupling)?
Methodological Answer:
- Pre-Catalyst Screening : Test palladium/ligand systems (e.g., Pd(PPh₃)₄ with SPhos) to minimize dehalogenation of the bromo group.
- Reaction Monitoring : Use in-situ IR or HPLC-MS to track nitro-group stability. Adjust reaction time/temperature to prevent reduction of the nitro moiety .
- Post-Reaction Analysis : Isolate side products (e.g., debrominated or denitrated species) for structural elucidation via LC-NMR.
Data Interpretation & Experimental Design
Q. Q6. How can researchers design assays to probe the biological activity of this compound while accounting for potential nitro-group toxicity?
Methodological Answer:
- Control Experiments : Include analogs lacking the nitro group (e.g., 7-Bromo-4-hydroxycoumarin) to differentiate toxicity from therapeutic effects .
- Dose-Response Studies : Use MTT assays with varying concentrations to establish IC₅₀ values and identify non-toxic thresholds.
- Metabolic Profiling : Incubate the compound with liver microsomes to assess nitro-reduction metabolites via LC-MS/MS.
Q. Q7. What analytical workflows are recommended for detecting trace impurities in this compound batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate polar impurities (e.g., unreacted starting materials).
- GC-MS : Screen for volatile byproducts (e.g., acetylated intermediates) .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ppm levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
